N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
This compound is a complex organic molecule that contains a tetrahydroquinazolin ring and a benzothiadiazole ring, both of which are common structures in many pharmaceuticals and dyes . The presence of a dimethylamino group suggests that this compound could potentially exhibit basic properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroquinazolin ring and the benzothiadiazole ring in separate steps, followed by their connection via an amide bond . The dimethylamino group could be introduced via alkylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydroquinazolin and benzothiadiazole rings, as well as the dimethylamino group . These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the amide bond, the aromatic rings, and the dimethylamino group . The amide bond could potentially undergo hydrolysis or participate in condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the dimethylamino group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dimethylamino group could make the compound basic and potentially soluble in water . The aromatic rings could contribute to the compound’s UV-visible absorption spectrum .Scientific Research Applications
Biological Activities of Sulfonamide Hybrids
Sulfonamide hybrids, which include compounds like the one , are recognized for their wide range of pharmacological activities. They possess antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These hybrids often combine sulfonamides with other organic compounds, leading to significant versatility in their applications (Ghomashi et al., 2022).
Antihypertensive and Diuretic Properties
Some sulfonamide derivatives have been studied for their potential as antihypertensive agents. For instance, triazolinone biphenylsulfonamide derivatives have shown promise as orally active angiotensin II antagonists with potent AT1 receptor affinity, which could be relevant in the management of hypertension (Ashton et al., 1994).
Corrosion Inhibition
Benzothiazole derivatives, which are related to the compound , have shown effectiveness as corrosion inhibitors for steel. This indicates potential applications in materials science and engineering, particularly in preventing corrosion in acidic environments (Hu et al., 2016).
Anticancer Activity
Sulfonamide derivatives have also been investigated for their anticancer properties. For instance, novel sulfonamides carrying a biologically active 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors have shown promise in this area. They inhibit vascular endothelial growth factor receptor, which is significant in the development of cancer treatments (Ghorab et al., 2016).
Antiviral Properties
Some sulfonamide derivatives have been synthesized and characterized for their antiviral activity. For example, studies on 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives have indicated significant antiviral activity, showcasing the potential of these compounds in combating viral infections (Selvakumar et al., 2018).
Stability Characterization
Investigations into the stability of such compounds are crucial for their practical application. For instance, a study on the stability characterization of a quinazoline derivative, BG1188, using optical methods, provides insights into the stability and suitability of these compounds for various applications (Militaru et al., 2011).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For instance, if it were a pharmaceutical, its safety profile would be determined through preclinical and clinical testing . The presence of the dimethylamino group could potentially make the compound irritating to the skin, eyes, or respiratory tract .
Future Directions
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-22(2)16-17-9-10-8-11(6-7-12(10)18-16)21-26(23,24)14-5-3-4-13-15(14)20-25-19-13/h3-5,9,11,21H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOTYMQQKAWDLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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